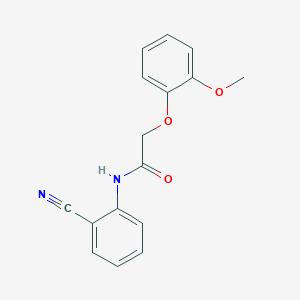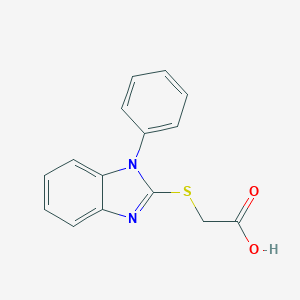![molecular formula C18H20N2O2S B495157 2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL](/img/structure/B495157.png)
2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with p-tolyloxyacetic acid under acidic conditions to form the benzimidazole ring. This intermediate is then reacted with 2-chloroethanol in the presence of a base to introduce the ethanol group. Finally, the sulfanyl group is introduced through a nucleophilic substitution reaction with a suitable thiol reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases.
Mécanisme D'action
The mechanism of action of 2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may enhance the compound’s ability to interact with metal ions, forming stable complexes that can influence biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-phenoxyethyl)thio)-1-(2-(p-tolyloxy)ethyl)-1H-benzimidazole
- 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine
Uniqueness
2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H20N2O2S |
|---|---|
Poids moléculaire |
328.4g/mol |
Nom IUPAC |
2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]sulfanylethanol |
InChI |
InChI=1S/C18H20N2O2S/c1-14-6-8-15(9-7-14)22-12-10-20-17-5-3-2-4-16(17)19-18(20)23-13-11-21/h2-9,21H,10-13H2,1H3 |
Clé InChI |
IEVQLNIXDDISNU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCO |
SMILES canonique |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid](/img/structure/B495077.png)
![2-{2-[(1-naphthylmethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B495078.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B495079.png)
![2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B495080.png)
![2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B495082.png)

![2-(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)ethan-1-ol](/img/structure/B495084.png)
![1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B495085.png)
![6-methyl-2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B495086.png)
![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B495089.png)
![2-{[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B495090.png)

![N-[4-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B495093.png)

